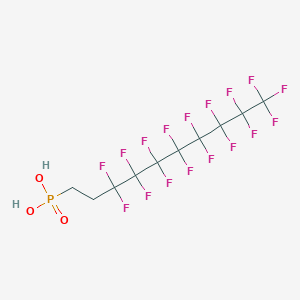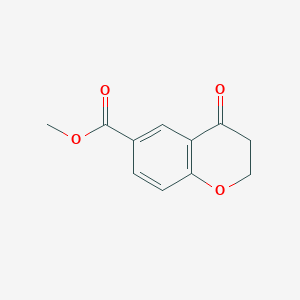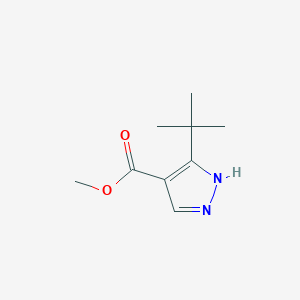
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
Overview
Description
“Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate” likely refers to a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a tert-butyl group, which is a branched alkyl group. The “methyl carboxylate” part suggests the presence of an ester functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are often synthesized via the reaction of hydrazines with 1,3-diketones . The tert-butyl group and the methyl carboxylate could potentially be introduced via subsequent reactions .Molecular Structure Analysis
The molecular structure would likely show a pyrazole ring substituted at the 3-position with a tert-butyl group and at the 4-position with a carboxylate ester group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions, including N-alkylation . The ester group could undergo reactions such as hydrolysis, reduction, and the Claisen condensation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, pyrazoles are stable compounds. The presence of the tert-butyl group could increase the compound’s hydrophobicity, while the ester group could participate in hydrogen bonding .Scientific Research Applications
Synthesis and Reactivity
The synthesis of fluorinated pyrazole-4-carboxylic acids, related to the chemical structure , has been achieved on a multigram scale. This work illustrates the methods for preparing complex pyrazole derivatives, potentially applicable for further functionalization or as intermediates in pharmaceutical synthesis (Iminov et al., 2015).
Another study focused on the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates as potential antitumor agents. This research demonstrates the pharmaceutical relevance of tert-butyl pyrazole derivatives in developing new cancer treatments (Abonía et al., 2011).
The study on the reactivity of a specific pyrazolo[5,1-c][1,2,4]triazine derivative further expands the understanding of chemical reactivity and potential for creating novel compounds with significant biological or material properties (Mironovich & Shcherbinin, 2014).
Applications in Small Molecule Fixation and Catalysis
- Research into the fixation of carbon dioxide and other small molecules by a bifunctional frustrated pyrazolylborane Lewis pair highlights the potential environmental applications of pyrazole derivatives. This study points to the role these compounds could play in carbon capture and sequestration technologies (Theuergarten et al., 2012).
Antitumor Evaluation
- The evaluation of 4-aminomethyl-N-arylpyrazoles for their antitumor activity, specifically against ovarian cancer, underscores the medical and pharmaceutical importance of modifying the pyrazole core for therapeutic purposes. This research emphasizes the pyrazole derivative's role in discovering new, potent, and selective antitumor agents (da Silva et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)7-6(5-10-11-7)8(12)13-4/h5H,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCJMGWABQNGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639998 | |
| Record name | Methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017782-45-4 | |
| Record name | Methyl 3-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




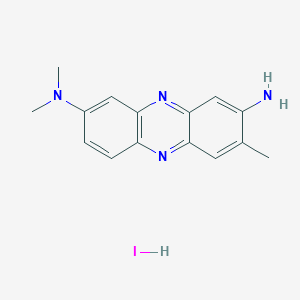
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
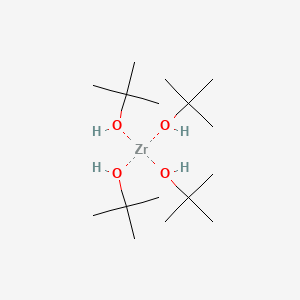



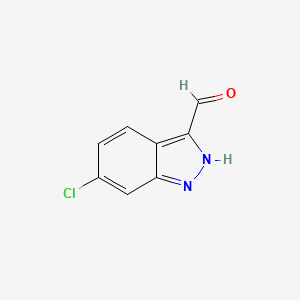
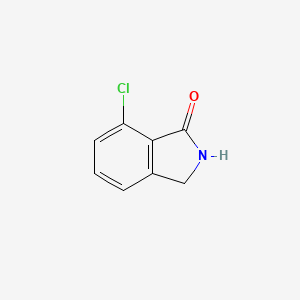
![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)

